molecular formula C12H12S B100517 Tetrahydrodibenzothiophene CAS No. 16587-33-0

Tetrahydrodibenzothiophene

Cat. No. B100517
CAS RN: 16587-33-0
M. Wt: 188.29 g/mol
InChI Key: JCLPOPNXITXHOR-UHFFFAOYSA-N
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Description

Tetrahydrodibenzothiophene, also known as 1,2,3,4-Tetrahydrodibenzo[b,d]thiophene, is a chemical compound with the molecular formula C12H12S . It has a molecular weight of 188.289 .


Synthesis Analysis

Tetrahydrodibenzothiophene can be synthesized using various methods. For instance, one study discusses the synthesis of bulk Ni and Co boride alloys using the typical reduction method with potassium borohydride . These alloys were then used as catalysts in the Hydrodesulfurization (HDS) reaction of Dibenzothiophene (DBT) . Another study describes the design and synthesis of a new series of tetrahydrobenzothiophene derivatives through a medicinal chemistry route .


Molecular Structure Analysis

The molecular structure of Tetrahydrodibenzothiophene consists of 12 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom . The molecule contains a total of 27 bonds, including 15 non-H bonds, 10 multiple bonds, 10 aromatic bonds, and 1 Thiophene .


Chemical Reactions Analysis

In the context of the Hydrodesulfurization (HDS) reaction of Dibenzothiophene (DBT), Tetrahydrodibenzothiophene is a partially hydrogenated intermediate . The reaction follows two parallel and independent pathways: the HYD pathway leads to Tetrahydrodibenzothiophene, which could then be partially hydrogenated and desulfurized .


Physical And Chemical Properties Analysis

Tetrahydrodibenzothiophene has a density of 1.2±0.1 g/cm3, a boiling point of 324.6±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 54.4±3.0 kJ/mol and a flash point of 111.1±5.5 °C .

Scientific Research Applications

Thermodynamic Properties in Hydrodesulfurization

Tetrahydrodibenzothiophene (THDBT) plays a crucial role in the hydrodesulfurization of gasoline and distillate fuels. The thermodynamic properties of THDBT, including standard molar entropies, enthalpies, and Gibbs free energies of formation, have been extensively studied, providing vital information for improving fuel desulfurization processes (Steele et al., 2004).

Role in Organic Photovoltaic Cells

Tetrahydrodibenzothiophene derivatives, such as poly(3,4-ethylenedioxythiophene) (PEDOT), have been utilized in organic photovoltaic cells. These derivatives enhance electron collection efficiency, contributing significantly to the development of efficient polymer cathode materials for solar cells (Barr et al., 2012).

Catalysis in Hydrodesulfurization

THDBT and its derivatives are vital in the catalytic process of hydrodesulfurization. Studies have shown that certain catalysts, such as NiMo/γ-Al2O3 and CoMo/γ-Al2O3, significantly enhance the activity of the desulfurization pathway, crucial for removing sulfur from fuels (Egorova & Prins, 2004).

Antibacterial Applications

Recently, tetrahydrobenzothiophene derivatives have shown promising results as antibacterial agents. These compounds exhibit potent inhibition against various bacteria, including E. coli and S. aureus, indicating their potential in medical and pharmaceutical applications (Lai et al., 2023).

Oxidative Desulfurization in Fuels

The application of THDBT derivatives in the oxidative desulfurization of diesel oil is another key area. Utilizing hydrogen peroxide in the presence of acid catalysts effectively removes sulfur content in diesel oil, demonstrating the compound's significance in environmental pollution control (Yazu et al., 2004).

Synthesis of Spirocyclic Diarylfluorenes

THDBT compounds are instrumental in synthesizing spirocyclic diarylfluorenes. They facilitate complex chemical transformations, leading to the production of compounds with potential applications in materials science and organic electronics (Bhanuchandra et al., 2016).

Safety And Hazards

Specific safety and hazard information for Tetrahydrodibenzothiophene is not available in the retrieved papers. For comprehensive safety data, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

1,2,3,4-tetrahydrodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLPOPNXITXHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168044
Record name Dibenzothiophene, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrodibenzothiophene

CAS RN

16587-33-0
Record name Dibenzothiophene, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzothiophene, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
707
Citations
KG Kropp, JT Andersson… - Applied and environmental …, 1997 - Am Soc Microbiol
The transformations of 1,2,3,4-tetrahydrodibenzothiophene (THDBT) were investigated with pure cultures of hydrocarbon-degrading bacteria. Metabolites were extracted from cultures …
Number of citations: 57 journals.asm.org
WV Steele, RD Chirico, AB Cowell, A Nguyen… - The Journal of Chemical …, 2004 - Elsevier
Measurements leading to the calculation of the standard thermodynamic properties for gaseous 1,2,3,4-tetrahydrodibenzothiophene (Chemical Abstracts registry number [16587-33-0]) …
Number of citations: 20 www.sciencedirect.com
Y Sun, H Wang, R Prins - Tetrahedron Letters, 2008 - Elsevier
… 4,6-dimethyl-1,2,3,4-tetrahydrodibenzothiophene, but requires the synthesis of 2-bromo-3-… 4,6-Dimethyl-1,2,3,4-tetrahydrodibenzothiophene can easily be hydrogenated to 4,6-…
Number of citations: 13 www.sciencedirect.com
CT Tye, KJ Smith - Catalysis today, 2006 - Elsevier
… with a different number of MoS 2 layers, Daage and Chianelli [2] proposed a rim–edge model in which hydrogenation of dibenzothiophene (DBT) to tetrahydrodibenzothiophene (THDBT…
Number of citations: 87 www.sciencedirect.com
R Contreras, R Cuevas-García, J Ramírez… - Catalysis today, 2008 - Elsevier
… of partially hydrogenated organosulfur compounds is faster than direct HDS [2], [3], [4] (ie, for dibenzothiophene (DBT), the relative HDS rate constant for tetrahydrodibenzothiophene is …
Number of citations: 45 www.sciencedirect.com
WS Cooke, E Schmidt, C Song, HH Schobert - Energy & fuels, 1996 - ACS Publications
… significant amounts of tetrahydrodibenzothiophene formed in … scission (ie, tetrahydrodibenzothiophene) much higher than … desulfurization of the tetrahydrodibenzothiophene …
Number of citations: 21 pubs.acs.org
VG Baldovino-Medrano, SA Giraldo… - Journal of Molecular …, 2009 - Elsevier
The reactivity of dibenzothiophene (DBT) over Pd/γ-Al 2 O 3 catalysts and the possible nature of the Pd active phase were analyzed. DBT conversion was studied as a function of the …
Number of citations: 18 www.sciencedirect.com
H Wang, R Prins - Applied catalysis A: general, 2008 - Elsevier
… at and below 300 C, while the equivalent tetrahydrodibenzothiophene reacted fast to an equilibrium with tetrahydrodibenzothiophene, due to stabilization of the vinylic bond by the alkyl …
Number of citations: 37 www.sciencedirect.com
K Rabindran, BD Tilak - Proceedings of the Indian Academy of Sciences …, 1953 - Springer
The dehydrogenation of 1∶2∶3∶4-tetrahydrodibenzothiophene (I) was studied by using various dehydrogenating agents in order to prepare dibenzothiophene (II) in optimum yield …
Number of citations: 8 link.springer.com
A Niquille-Röthlisberger, R Prins - Journal of Catalysis, 2006 - Elsevier
The activity and selectivity of alumina-supported Pt, Pd, and Pt-Pd in the hydrodesulfurization (HDS) of dibenzothiophene (DBT) and 4,6-dimethyldibenzothiophene (4,6-DM-DBT) were …
Number of citations: 172 www.sciencedirect.com

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